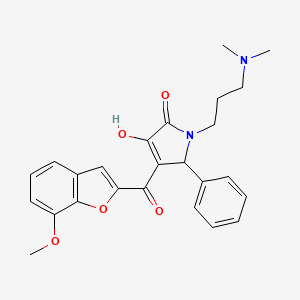
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one, commonly referred to as EVT-3026432, is a complex organic compound belonging to the pyrrolone class. Its unique structural features, including a dimethylamino group, hydroxy group, and a methoxybenzofuran moiety, suggest significant potential for biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H28N2O5
- Molecular Weight : 448.519 g/mol
- CAS Number : 623536-32-3
The compound's structure is characterized by a five-membered nitrogen-containing ring (pyrrolone) and various functional groups that enhance its reactivity and biological properties.
Research indicates that EVT-3026432 may exert its biological effects primarily through interactions with serotonin receptors, particularly the D3 receptor. These interactions can modulate neurotransmitter systems involved in mood regulation, making it a candidate for therapeutic applications in mood disorders and other neurological conditions .
1. Serotonin Receptor Interaction
Studies have shown that EVT-3026432 selectively interacts with serotonin receptors, which are crucial in regulating mood and anxiety. The binding affinity and selectivity towards D3 receptors over D2 receptors have been documented, indicating potential for use in treatments targeting these pathways .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that EVT-3026432 exhibits significant antioxidant activity .
3. Neuroprotective Effects
In vitro studies have indicated that EVT-3026432 may offer neuroprotective benefits by reducing cell death in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .
Research Findings and Case Studies
A summary of relevant studies is presented in the following table:
Synthesis and Characterization
The synthesis of EVT-3026432 involves multiple steps that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-21(16-9-5-4-6-10-16)20(23(29)25(27)30)22(28)19-15-17-11-7-12-18(31-3)24(17)32-19/h4-7,9-12,15,21,29H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVZAGWGQJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














